molecular formula C6H16NP B119487 2-(Dimethylphosphino)-N,N-dimethylethanamine CAS No. 154781-52-9

2-(Dimethylphosphino)-N,N-dimethylethanamine

Cat. No. B119487
M. Wt: 133.17 g/mol
InChI Key: MUOQGMMQUSHAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylphosphino)-N,N-dimethylethanamine, commonly known as DMPA, is a phosphine-based ligand that is widely used in organic and inorganic chemistry. It is a colorless liquid that is soluble in most organic solvents and is known for its ability to form stable complexes with transition metals.

Mechanism Of Action

The mechanism of action of DMPA is based on its ability to form stable complexes with transition metals. These complexes can then undergo various reactions, including catalysis and oxidation, depending on the specific application.

Biochemical And Physiological Effects

While DMPA has not been extensively studied for its biochemical and physiological effects, it is known to be a relatively non-toxic compound. However, it is important to note that its use in laboratory experiments should be carefully controlled to avoid any potential hazards.

Advantages And Limitations For Lab Experiments

The advantages of using DMPA in laboratory experiments include its ability to form stable complexes with transition metals, its solubility in most organic solvents, and its relatively low toxicity. However, its limitations include its high cost and the potential for side reactions to occur during its use.

Future Directions

There are several potential future directions for research involving DMPA, including its use in the development of new catalysts for organic synthesis, its application in the synthesis of chiral compounds, and its use in materials science. Additionally, further studies could be conducted to explore its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of DMPA involves the reaction of dimethylamine with chlorodimethylphosphine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields DMPA as a product along with the corresponding salt.

Scientific Research Applications

DMPA is widely used as a ligand in various chemical reactions, including catalysis, organometallic chemistry, and materials science. It is particularly useful in the synthesis of chiral compounds due to its ability to form stable complexes with transition metals.

properties

CAS RN

154781-52-9

Product Name

2-(Dimethylphosphino)-N,N-dimethylethanamine

Molecular Formula

C6H16NP

Molecular Weight

133.17 g/mol

IUPAC Name

2-dimethylphosphanyl-N,N-dimethylethanamine

InChI

InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3

InChI Key

MUOQGMMQUSHAOW-UHFFFAOYSA-N

SMILES

CN(C)CCP(C)C

Canonical SMILES

CN(C)CCP(C)C

synonyms

Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.